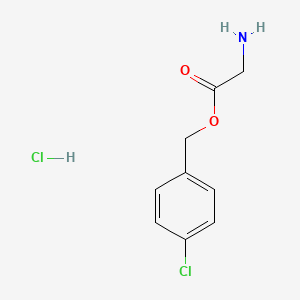
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Vue d'ensemble
Description
“(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride” is a chemical compound with the CAS Number: 1461713-88-1 . It has a molecular weight of 236.1 and is typically in the form of a powder . This compound is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chlorobenzyl glycinate hydrochloride . The InChI code is 1S/C9H10ClNO2.ClH/c10-8-3-1-7 (2-4-8)6-13-9 (12)5-11;/h1-4H,5-6,11H2;1H .Applications De Recherche Scientifique
Herbicide Analysis and Environmental Impact : A study highlighted the development of a method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantifying chlorophenoxy acids, a class of compounds related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride. This method is particularly useful for detecting trace levels of such pesticides in ground and drinking water, emphasizing its significance in environmental monitoring and pollution control (Wintersteiger, Goger, & Krautgartner, 1999).
Antimicrobial Agent Synthesis : Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is chemically related to this compound, demonstrated potential antimicrobial applications. These synthesized compounds showed moderate activity against bacterial and fungal strains, indicating their possible use in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition in Industrial Processes : A study on the synthesis and evaluation of α-aminophosphonates, structurally similar to this compound, revealed their use as corrosion inhibitors for mild steel in hydrochloric acid. This has significant implications for industrial processes like metal pickling, highlighting the compound's role in reducing corrosion-related damages (Gupta et al., 2017).
Soil Decontamination and Environmental Remediation : The removal of 2,4-dichlorophenol, a compound related to this compound, from contaminated soil using a Fenton-like system was studied. This method demonstrated effectiveness in soil remediation, emphasizing the potential of related compounds in environmental cleanup efforts (Zhou et al., 2014).
Electrochemical Degradation in Wastewater Treatment : A study on the electrochemical degradation of chlorophenoxy herbicides, chemically similar to this compound, in acidic medium by anodic oxidation using a boron-doped diamond electrode, explored the potential of this method for wastewater treatment. This research is crucial for developing efficient methods to treat water contaminated with such herbicides (Boye et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSWHCGCDSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






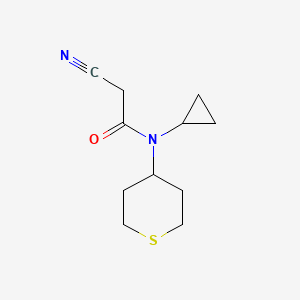

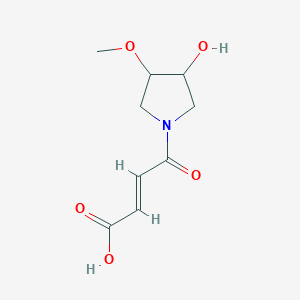





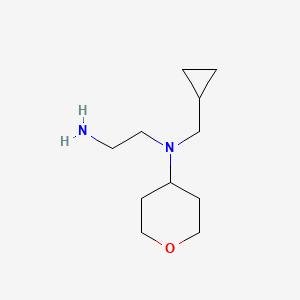
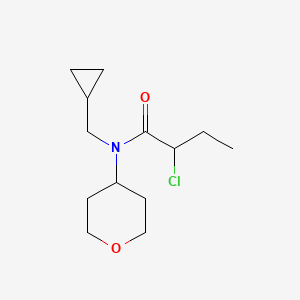
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)